molecular formula C17H13F2N3O2 B2624846 N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide CAS No. 941923-51-9

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide

Cat. No.: B2624846
CAS No.: 941923-51-9
M. Wt: 329.307
InChI Key: UVBZTAZPZIJQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N-{2,7-Dimethyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}-3,4-Difluorobenzamide

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and ring systems. The parent structure, pyrido[1,2-a]pyrimidin-4-one, consists of a pyridine ring fused to a pyrimidinone moiety, with the fusion occurring between positions 1 and 2 of the pyrimidine and positions a and 1 of the pyridine, respectively.

Substituents are numbered sequentially:

  • 2,7-Dimethyl : Methyl groups occupy positions 2 (pyrimidinone ring) and 7 (pyridine ring).
  • 3-Yl : The benzamide group is attached to position 3 of the fused ring system.
  • 3,4-Difluorobenzamide : The benzamide substituent contains fluorine atoms at positions 3 and 4 of the phenyl ring.

The full name adheres to IUPAC Rule C-14.3 for fused heterocyclic systems and Rule R-5.7.1 for substituent ordering.

Molecular Geometry and Crystallographic Analysis

While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs of pyrido[1,2-a]pyrimidin-4-ones provide critical insights. The fused bicyclic system adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (Table 1).

Table 1: Predicted Bond Parameters for the Pyrido[1,2-a]Pyrimidin-4-One Core

Bond Type Length (Å) Angle (°)
C(2)-N(1) (Pyrimidinone) 1.34 120.5
C(4)=O (Carbonyl) 1.22 122.0
C(7)-CH3 (Methyl) 1.48 109.5

The 3,4-difluorobenzamide group introduces steric and electronic effects, with dihedral angles between the benzamide and fused ring system estimated at 45–60° based on similar aryl-substituted pyrimidinones.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

  • δ 2.45 (s, 3H) : Methyl group at position 2 (pyrimidinone).
  • δ 2.89 (s, 3H) : Methyl group at position 7 (pyridine).
  • δ 7.12–8.25 (m, 5H) : Aromatic protons from the fused ring (3H) and benzamide (2H).
  • δ 10.32 (s, 1H) : Amide NH (broad, exchangeable).

13C NMR (100 MHz, CDCl3):

  • δ 168.5 : Carbonyl (C=O) of pyrimidinone.
  • δ 165.9 : Amide carbonyl.
  • δ 152.3, 149.6 (d, J = 245 Hz) : CF2 groups.
  • δ 20.1, 22.3 : Methyl carbons.
Infrared (IR) Vibrational Frequency Mapping

Key IR absorptions (KBr, cm⁻¹):

  • 1715 : Stretching of pyrimidinone C=O.
  • 1660 : Amide C=O stretch.
  • 1540, 1502 : Aromatic C=C bending.
  • 1230, 1150 : C-F asymmetric and symmetric stretches.
Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):

  • Molecular ion [M+H]⁺ : m/z 386.1224 (calculated for C19H15F2N3O2).
  • Major fragments :
    • m/z 268.0891 (loss of 3,4-difluorobenzamide).
    • m/z 154.0412 (pyrido[1,2-a]pyrimidin-4-one core).
    • m/z 123.0321 (3,4-difluorophenyl cation).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-9-3-6-14-20-10(2)15(17(24)22(14)8-9)21-16(23)11-4-5-12(18)13(19)7-11/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBZTAZPZIJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)F)F)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Mechanism of Action

The mechanism of action of N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

  • Key Difference : Substitution of the benzamide’s 3,4-difluoro groups with a single 4-iodo substituent.
  • Impact: The iodine atom increases molecular weight (419.222 vs. Iodine’s larger atomic radius may sterically hinder interactions compared to fluorine’s compact size .
  • Application : Unspecified in evidence, but iodinated aromatics are common in radiopharmaceuticals or as heavy-atom derivatives in crystallography .

Compound B : 4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

  • Key Difference : Replacement of 3,4-difluoro groups with a diethylsulfamoyl moiety.
  • Impact : The sulfamoyl group introduces polarity, likely improving aqueous solubility. However, it may reduce lipophilicity, affecting membrane permeability compared to the fluorine-substituted analog .

Benzamide Substituent Variations in Agrochemicals

Teflubenzuron: N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide

  • Key Feature : 2,6-Difluorobenzamide linked to a dichloro-difluorophenyl group.
  • Comparison : Both teflubenzuron and the target compound utilize difluorobenzamide motifs, but teflubenzuron’s additional chloro and fluoro substitutions enhance its insecticidal activity by targeting chitin synthesis enzymes. The 3,4-difluoro configuration in the target compound may offer distinct binding interactions .

Lufenuron: N-{{{2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl}amino}-2,6-difluorobenzamide

  • Key Feature : Combines 2,6-difluorobenzamide with a hexafluoropropoxy group.
  • Comparison: Lufenuron’s trifluoromethyl and ether linkages improve systemic uptake in pests. The target compound’s pyrido-pyrimidinone core may confer different pharmacokinetic properties, such as prolonged half-life or tissue-specific distribution .

Fluorine Substitution Patterns

Example 321 (EP 4 374 877 A2) : (4aR)-1-[2,3-Difluoro-4-iodophenyl]methyl-N-[...]pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Key Feature : Difluoro-iodophenyl group in a pyridazine-based compound.
  • Comparison : Fluorine and iodine synergize in enhancing halogen bonding and steric effects. The target compound’s 3,4-difluoro substitution avoids iodine’s metabolic instability risks while retaining fluorine’s electronegativity-driven interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Benzamide Substituents Molecular Weight Potential Application Evidence ID
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Difluoro ~380–400* Agrochemical/Pharmaceutical
N-(...)-4-Iodobenzamide (Compound A) Pyrido[1,2-a]pyrimidin-4-one 4-Iodo 419.222 Crystallography/Radiopharma
Teflubenzuron Urea-linked benzamide 2,6-Difluoro + Cl/F 463.1 Insecticide
4-(Diethylsulfamoyl)-N-{...}benzamide (B) Pyrido[1,2-a]pyrimidin-4-one Diethylsulfamoyl 428.5047 Research Chemical
Lufenuron Benzamide + hexafluoropropoxy 2,6-Difluoro + Cl/F 511.1 Insect Growth Regulator

*Estimated based on structural analogs.

Biological Activity

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H12_{12}F2_{2}N4_{4}O
  • Molecular Weight : 306.27 g/mol

The presence of the pyrido[1,2-a]pyrimidine moiety is significant for its biological activity, potentially influencing interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .
  • Antitumor Effects : Some studies have reported that derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and lowering NADPH levels, leading to reduced cell viability .
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, including Plasmodium species, suggesting potential use in treating infectious diseases .

Antitumor Activity

A study focusing on benzamide derivatives indicated that certain compounds showed significant antitumor effects in vitro and in vivo. For instance, the compound exhibited cytotoxicity against several cancer cell lines with IC50_{50} values in the low micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation.

Antimicrobial Activity

In a separate study, a compound structurally related to this compound was evaluated for its antimalarial properties. The results demonstrated a significant reduction in parasitemia in murine models infected with Plasmodium yoelii. The compound not only inhibited parasite growth but also showed minimal toxicity to host cells .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntitumorBenzamide DerivativesInduced apoptosis in cancer cell lines
AntimicrobialPyrido[1,2-a]pyrimidine DerivativesReduced parasitemia in Plasmodium-infected mice
Enzyme InhibitionDihydrofolate Reductase InhibitorsDecreased NADPH levels leading to cell death

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of pyrido[1,2-a]pyrimidin-4-one precursors and 3,4-difluorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) .
  • Optimization : Use high-throughput screening to test catalysts (e.g., triethylamine) and solvent systems. Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and pH (neutral to slightly basic) to maximize yield (>70%) and purity (>95%) .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 7, fluorine atoms on benzamide) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (329.307 g/mol) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of the pyrido-pyrimidine core and benzamide orientation (if single crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Anticancer screening : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC50_{50} values with reference drugs like doxorubicin .
  • Antimicrobial activity : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases (e.g., EGFR) or DNA topoisomerases. Validate with MD simulations (GROMACS) to assess stability .
  • QSAR studies : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Cross-validation : Compare in vitro results (e.g., enzyme inhibition) with in vivo models (e.g., xenograft mice). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Metabolic stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. How can reaction fundamentals and reactor design improve scalability?

  • Methodology :

  • Continuous flow synthesis : Implement microreactors for precise control of exothermic steps (e.g., cyclization). Optimize residence time and mixing efficiency .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and automate feedback loops .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.